

Introduction: Contextualizing a Key Pharmaceutical Building Block

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Compound of Interest

Compound Name:	4-Fluoro-3-(furan-2-yl)benzoic acid
CAS No.:	1261913-95-4
Cat. No.:	B6395653

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4-Fluoro-3-(furan-2-yl)benzoic acid is a heterocyclic aromatic carboxylic acid with significant potential as a scaffold and intermediate in medicinal chemistry and drug discovery. Its unique structure, combining a benzoic acid moiety, a furan ring, and a fluorine substituent, presents a distinct set of physicochemical properties that are paramount to its effective utilization. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's solubility and stability is not merely academic; it is a critical prerequisite for successful synthesis, formulation, and ultimately, the development of safe and efficacious pharmaceutical agents.

The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate and bioavailability, while its stability dictates its shelf-life, storage conditions, and potential for generating harmful degradation products.^{[1][2]} This guide provides a comprehensive framework for characterizing **4-Fluoro-3-(furan-2-yl)benzoic acid**, moving beyond simple data recitation to explain the causality behind experimental choices. It is designed as a practical, field-proven manual for generating a robust and reliable physicochemical profile.

Part 1: A Methodical Approach to Solubility

Assessment

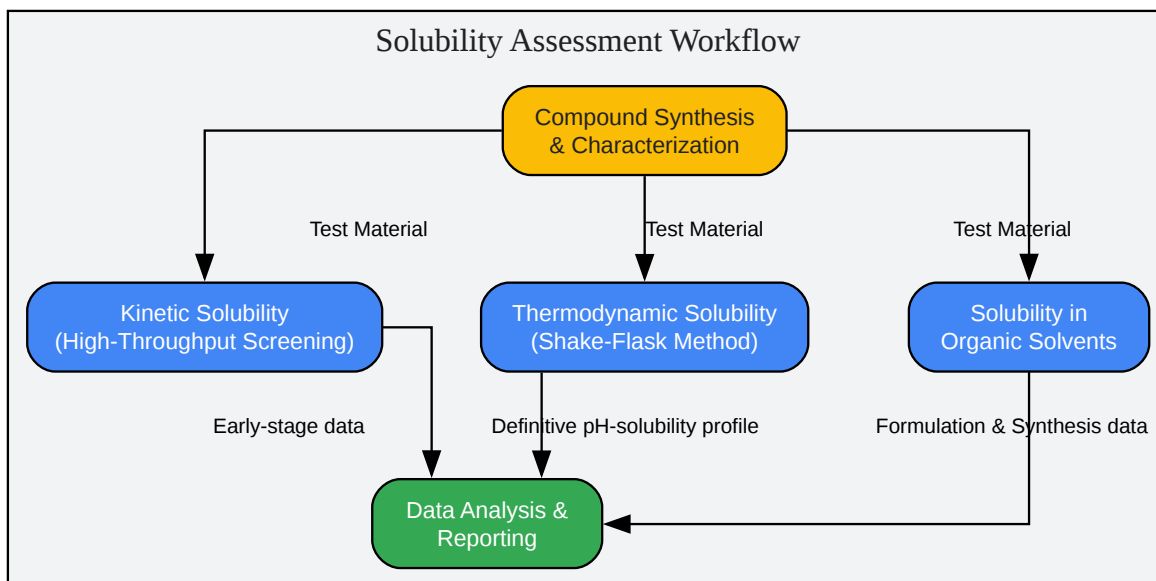
The solubility profile dictates the path from chemical synthesis to viable drug product. The molecule's structure—a relatively nonpolar bicyclic core with a polar, ionizable carboxylic acid—suggests a complex solubility behavior, with expected low aqueous solubility at acidic pH and increased solubility in organic solvents or at higher pH.^{[3][4]}

Theoretical Underpinnings of Solubility

- **Aqueous Solubility:** As a carboxylic acid, the compound's aqueous solubility will be highly pH-dependent. Below its pKa, the non-ionized form will predominate, leading to lower solubility. Above the pKa, the ionized carboxylate form will increase its interaction with water, enhancing solubility.^[3]
- **Organic Solubility:** The aromatic nature of both the benzene and furan rings suggests solubility in common organic solvents like ethanol, methanol, acetonitrile, and dimethylformamide (DMF).^{[3][5]} The presence of the polar carboxyl group, capable of hydrogen bonding, further influences these interactions.^[4]

Experimental Workflow for Comprehensive Solubility Profiling

A multi-tiered approach is essential for a complete understanding, starting with high-throughput kinetic screening and culminating in definitive thermodynamic measurements.



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Caption: High-level workflow for solubility determination.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This gold-standard method (ICH Guideline Q6A) measures the equilibrium solubility of a compound, providing definitive data for biopharmaceutical classification and formulation development.

Causality: The shake-flask method allows the system to reach true thermodynamic equilibrium between the solid state and the solution, ensuring the measured solubility is the most accurate and relevant value for predicting in vivo dissolution.

Methodology:

- Preparation: Prepare a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to cover the physiological range.

- Incubation: Add an excess amount of **4-Fluoro-3-(furan-2-yl)benzoic acid** to each buffer in sealed vials. The excess solid should be clearly visible.
- Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.
- Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove undissolved particles.
- Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Part 2).
- Validation: The presence of remaining solid in the vials after the experiment validates that the initial amount was in excess.

Protocol 2: Solubility in Relevant Organic Solvents

Causality: Understanding solubility in organic solvents is critical for designing efficient synthetic workups, purification procedures (e.g., crystallization), and for developing formulations that may require co-solvents.

Methodology:

- Solvent Selection: Choose a range of solvents relevant to pharmaceutical processing, such as Ethanol, Isopropanol, Acetonitrile, Acetone, and Dimethylformamide (DMF).
- Equilibration: Following the same principle as the shake-flask method, add an excess of the compound to each solvent.
- Analysis: Agitate until equilibrium is reached, filter, and quantify using an HPLC-UV method, ensuring the standard curve is prepared in the corresponding solvent.

Data Presentation: Summarizing Solubility Findings

Quantitative solubility data should be presented clearly for easy interpretation and comparison.

Solvent/Buffer System	pH	Temperature (°C)	Solubility (µg/mL)	Solubility (mM)
0.01 M HCl Buffer	2.0	25	Experimental Value	Calculated Value
Acetate Buffer	4.5	25	Experimental Value	Calculated Value
Phosphate Buffer	6.8	25	Experimental Value	Calculated Value
Phosphate Buffer	7.4	37	Experimental Value	Calculated Value
Ethanol	N/A	25	Experimental Value	Calculated Value
Acetonitrile	N/A	25	Experimental Value	Calculated Value
Dimethylformamide (DMF)	N/A	25	Experimental Value	Calculated Value

Part 2: Stability Profiling via Forced Degradation

Forced degradation, or stress testing, is an essential component of drug development mandated by regulatory bodies like the ICH.^{[6][7]} These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.^{[1][2]}

Theoretical Considerations for Stability

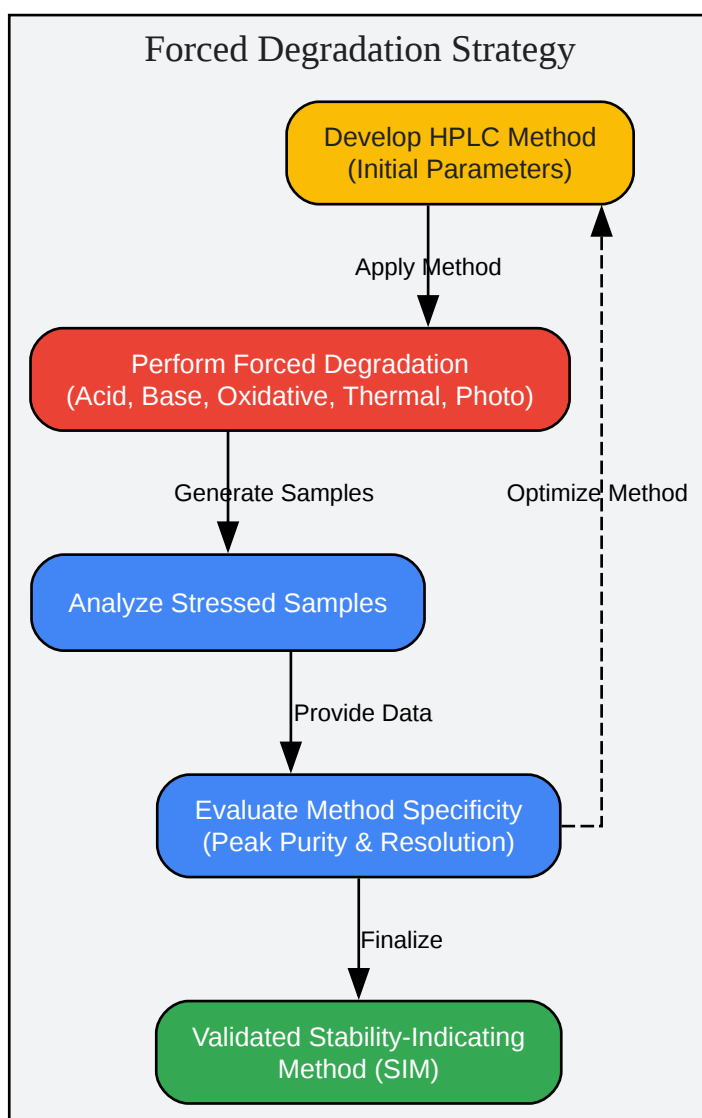
The structure of **4-Fluoro-3-(furan-2-yl)benzoic acid** contains two key moieties with known stability liabilities:

- **Furan Ring:** The furan ring is notably unstable under acidic conditions, where it is susceptible to acid-catalyzed hydrolysis and ring-opening, potentially leading to polymerization.^{[8][9]} However, the presence of electron-withdrawing substituents, such as the fluoro-benzoic acid group, can significantly improve the furan ring's stability.^{[8][10]}

- Benzoic Acid and Aromatic System: The overall structure may be susceptible to oxidation, particularly at the furan ring, and photolytic degradation due to its UV-absorbing nature.

Forced Degradation Strategic Workflow

The core of a stability program is a robust, stability-indicating analytical method, which is developed and validated through forced degradation experiments.



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Caption: Iterative workflow for developing a stability-indicating method.

Protocol 3: Development of a Stability-Indicating HPLC Method

Causality: A stability-indicating method is one that can accurately measure the decrease in the amount of the active compound due to degradation and separate its degradation products from the parent peak and from each other. This ensures that the stability of the drug is not overestimated.

Methodology:

- **Instrumentation:** A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[11]
- **Column Selection:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a typical starting point.
- **Mobile Phase:** A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, Solvent A) and an organic modifier (e.g., acetonitrile, Solvent B) is generally required to resolve all potential degradants.[11]
- **Detection:** Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined from a UV scan, likely around 254 nm). The DAD is crucial for assessing peak purity.
- **System Suitability:** Before analysis, inject a standard solution multiple times to ensure the system meets performance criteria for parameters like tailing factor, theoretical plates, and repeatability (%RSD).

Protocol 4: Execution of Forced Degradation Studies

Causality: Each stress condition is chosen to mimic potential environmental or physiological challenges and to target specific chemical degradation pathways (hydrolysis, oxidation, etc.).[6] [12] The goal is to achieve 5-20% degradation of the parent compound; excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[7]

Methodology: Prepare solutions of **4-Fluoro-3-(furan-2-yl)benzoic acid** (e.g., at 1 mg/mL) in a suitable solvent and subject them to the following conditions in parallel with a control solution

protected from the stressor.

- Acidic Hydrolysis:
 - Condition: 0.1 M HCl at 60-80°C.
 - Procedure: Incubate the solution and withdraw aliquots at several time points (e.g., 2, 8, 24 hours). Neutralize the sample with an equivalent amount of base before HPLC analysis.
- Basic Hydrolysis:
 - Condition: 0.1 M NaOH at 60-80°C.
 - Procedure: Incubate and sample as above. Neutralize with an equivalent amount of acid before analysis.
- Oxidative Degradation:
 - Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
 - Procedure: Incubate and monitor over time (e.g., 8, 24, 48 hours). Dilute the sample for analysis.
- Thermal Degradation:
 - Condition: Store the solid compound and a solution in a calibrated oven at a high temperature (e.g., 80°C).
 - Procedure: Analyze samples at set time points (e.g., 1, 3, 7 days).
- Photolytic Degradation:
 - Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

- Procedure: Use a validated photostability chamber. Analyze samples alongside a dark control wrapped in aluminum foil.

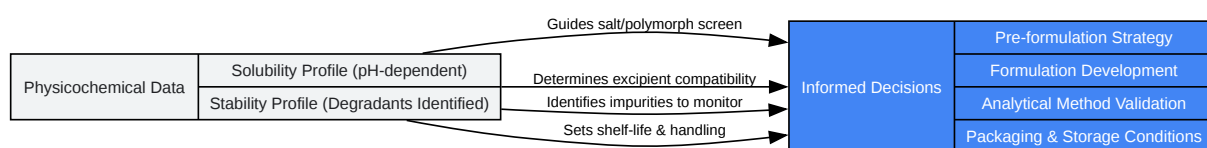
Data Presentation: Summarizing Stability Findings

Results should be tabulated to provide a clear overview of the compound's stability profile.

Stress Condition	Parameters	Time	% Assay of Parent	% Degradation	Major Degradant Peaks (RT)
Control	N/A	0 hr	100.0	0.0	None
Acid Hydrolysis	0.1 M HCl, 80°C	24 hr	Value	Value	RT Value(s)
Base Hydrolysis	0.1 M NaOH, 80°C	24 hr	Value	Value	RT Value(s)
Oxidation	3% H ₂ O ₂ , RT	48 hr	Value	Value	RT Value(s)
Thermal (Solid)	80°C	7 days	Value	Value	RT Value(s)
Photolytic (Solution)	ICH Q1B	N/A	Value	Value	RT Value(s)

Part 3: Integrated Physicochemical Profile and its Implications

The data generated from solubility and stability studies do not exist in a vacuum. They form an integrated profile that directly informs critical decisions throughout the drug development lifecycle.



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Caption: Impact of physicochemical data on drug development.

A compound with low aqueous solubility but good stability might be a candidate for particle size reduction technologies or amorphous solid dispersions. Conversely, a compound that degrades rapidly in acidic conditions (as might be predicted for the furan moiety) would require an enteric-coated formulation to bypass the stomach. The identified degradants become critical impurities that must be monitored in long-term stability studies and controlled within strict limits.

Conclusion

The systematic characterization of **4-Fluoro-3-(furan-2-yl)benzoic acid**'s solubility and stability is a foundational activity in its development journey. By employing the robust, validated protocols detailed in this guide—from thermodynamic solubility measurements to comprehensive forced degradation studies—researchers can build a deep understanding of the molecule's behavior. This knowledge is indispensable for mitigating development risks, designing effective formulations, ensuring regulatory compliance, and ultimately, unlocking the full therapeutic potential of this promising chemical entity.

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